molecular formula C9H5BrClN B1583836 3-Bromo-4-chloroquinoline CAS No. 74575-17-0

3-Bromo-4-chloroquinoline

Cat. No. B1583836
CAS RN: 74575-17-0
M. Wt: 242.5 g/mol
InChI Key: WRRLTIGYGHAAOP-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroquinoline is a halogenated heterocycle . It is a solid compound with the empirical formula C9H5BrClN . The CAS number for this compound is 74575-17-0 .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Bromo-4-chloroquinoline, has been a subject of interest in organic chemistry . Various methods have been reported, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride . Other methods involve the use of cobalt oxide as a catalyst for aerobic dehydrogenation of various tetrahydroquinolines to the corresponding quinolines .


Molecular Structure Analysis

The molecular weight of 3-Bromo-4-chloroquinoline is 242.50 . The SMILES string representation of its structure is Clc1c(Br)cnc2ccccc12 .


Chemical Reactions Analysis

Quinoline derivatives, including 3-Bromo-4-chloroquinoline, are known to participate in various chemical reactions. These include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper-catalyzed transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles, and oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .


Physical And Chemical Properties Analysis

3-Bromo-4-chloroquinoline is a solid compound . It has a molecular weight of 242.50 . The compound’s structure can be represented by the SMILES string Clc1c(Br)cnc2ccccc12 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Nature of Reactions with Amide Ion in Ammonia : 4-Bromo- or 4-chloroisoquinoline reacts with thiolate ion to give 4-(methylthio)isoquinoline, with 3-chloroisoquinoline yielding 3-aminoisoquinoline under similar conditions. The role of amide ion in these reactions is notable (Zoltewicz & Oestreich, 1991).
  • Novel Synthesis of 3-Halo-2-Phenylquinoline-4-Carboxylic Acids : This study describes a method to obtain 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids through a novel procedure, including the synthesis of the 3-amino intermediate and its subsequent replacement with chlorine or bromine (Raveglia et al., 1997).

Structural and Conformational Analysis

  • Synthesis and DFT Study of Quinoline Compounds : The study involves synthesis and X-ray diffraction analysis of 3-Benzyl-6-bromo-2-chloroquinoline and related compounds, with their molecular structures further calculated using density functional theory (DFT) (Zhou et al., 2022).

Synthesis and Antimalarial Activity

  • Synthesis of 4-Aminoquinoline Analogues and Their Platinum(II) Complexes : This research involved the creation of 4-amino-7-chloroquinoline derivatives and their platinum(II) complexes, demonstrating significant antituberculosis and antileishmanial activities (Carmo et al., 2011).

Antimicrobial Activity

  • Quinoline-Pyrazoline-Based Coumarinyl Thiazole Derivatives : A series of compounds were synthesized, which showed potent antimicrobial activity. The structural modification of these compounds may enhance their effectiveness as antimicrobial agents, requiring further studies (Ansari & Khan, 2017).

Safety And Hazards

3-Bromo-4-chloroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is considered dangerous, with hazard statements H301 - H318 . Precautionary measures include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

Future Directions

Quinoline derivatives, including 3-Bromo-4-chloroquinoline, have been extensively studied due to their versatile applications in many significant fields . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The future direction of research on 3-Bromo-4-chloroquinoline and similar compounds is likely to continue in these areas .

properties

IUPAC Name

3-bromo-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRLTIGYGHAAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347146
Record name 3-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloroquinoline

CAS RN

74575-17-0
Record name 3-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-chloroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
MS Nwamadi - 2005 - uir.unisa.ac.za
… Chlorination of systems 49 using phosphorus oxychloride under reflux afforded the 2-aryl-3-bromo-4chloroquinoline derivatives 55 which served as substrates for the synthesis of 4…
Number of citations: 0 uir.unisa.ac.za
AR Surrey, RA Cutler - Journal of the American Chemical Society, 1946 - ACS Publications
The present paper deals with the synthesis of several 3-halo-4-aminoquinolinederivatives as part of a general study1· 2 on the effect of the posi-tion of halogenatom substituents on the …
Number of citations: 31 pubs.acs.org
MJ Mphahlele, MS Nwamadi… - Journal of heterocyclic …, 2006 - Wiley Online Library
… This procedure makes use of the known 2-aryl-3-bromo-4chloroquinoline derivatives [5,6] … The previously described 2-aryl-3-bromo4-chloroquinoline, which are prepared from the NH…
Number of citations: 30 onlinelibrary.wiley.com
B Riegel, GR Lappin, CJ Albisetti Jr… - Journal of the …, 1946 - ACS Publications
… Conversion of the 3-bromo-4-quinolinol into 3-bromo~4-chloroquinoline was … 3-Bromo-4-chloroquinoline.—A solution of 4.8 g. (0.023 mole) of 3-bromo-4-hydroxyquinoline in 40 ml. …
Number of citations: 29 pubs.acs.org
B Boganyi, J Kámán - Tetrahedron, 2013 - Elsevier
… The synthesis of 12 was carried out in two steps: the 3-bromoquinolin-4-one 10 was converted to 3-bromo-4-chloroquinoline (11), and finally Cl/I displacement afforded the desired …
Number of citations: 78 www.sciencedirect.com
MJ Mphahlele, MA Fernandes, AM El-Nahas… - Journal of the …, 2002 - pubs.rsc.org
… A stirred mixture of 2-aryl-3-bromo-4-chloroquinoline 5 (1 equiv.) and NaOMe (1.5 equiv.) in methanol (5 ml per mmol of 6) was boiled under reflux for 18 h. The cooled reaction mixture …
Number of citations: 15 pubs.rsc.org
MJ Mphahlele - Journal of Chemical Research, 2002 - journals.sagepub.com
… The precipitate was filtered and recrystallised to afford the corresponding 2-aryl-3-bromo-4-chloroquinoline 4. 2-Phenyl derivative 4a: Solid (55%), mp 134–136C (EtOH); (Found: M+, …
Number of citations: 8 journals.sagepub.com
HR Makelane - 2010 - uir.unisa.ac.za
… The latter were reacted with POCl3 under reflux to afford the 2-aryl-4-chloro-3-iodoquinoline (X = I) and 2-aryl-3-bromo-4chloroquinoline (X = Br) 49 in reasonable yields (60-65%) (…
Number of citations: 0 uir.unisa.ac.za
A Ishida, Y Tajima, Y Okabe, T Matsushita… - ACS chemical …, 2020 - ACS Publications
… Compounds 8 and 10 were synthesized from 3-bromo-4-chloroquinoline (28) and 3,5-dimethylbenzene boronic acid under Suzuki–Miyaura coupling conditions to yield 29, followed by …
Number of citations: 11 pubs.acs.org
Y Zhou, YP Bai, M Zhang, JM Gao, CJ Yang… - Bioorganic …, 2022 - Elsevier
… Then, different substituted 2-methyl-3-bromo-4-chloroquinoline intermediates 5a-5g were obtained by chlorination reaction of intermediates 4a-4g in phosphorus oxychloride. …
Number of citations: 2 www.sciencedirect.com

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